Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Descripción general

Descripción

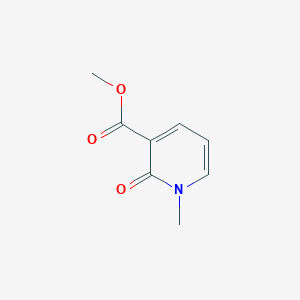

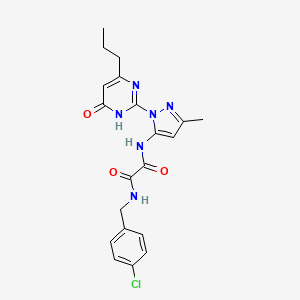

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 67367-27-5 . It has a molecular weight of 167.16 . The IUPAC name for this compound is methyl 1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate . The InChI code for this compound is 1S/C8H9NO3/c1-9-5-3-4-6 (7 (9)10)8 (11)12-2/h3-5H,1-2H3 .

Molecular Structure Analysis

The molecular formula of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is C8H9NO3 . The InChI key for this compound is DVGKWXGXINLTKR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a solid at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación

Brain-Specific Drug Delivery

One significant application of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives is in enhancing the efficiency of drug delivery to the brain. These compounds can cross the blood-brain barrier effectively when converted to their dihydropyridine prodrug form. This property has been utilized to study the elimination rate of small quaternary salts from the brain, supporting hypotheses about active transport mechanisms for eliminating organic ions from the brain. This research opens up possibilities for specific drug delivery to the brain using the dihydropyridine redox system (Bodor, Roller, & Selk, 1978).

Sustained Drug Release

Another application is in the sustained release of drugs within the brain. The dihydropyridine equilibrium pyridinium salt redox system has been used for the specific delivery and sustained release of model drugs, such as 2',3'-dideoxynucleosides, to the brain. This approach aims to develop treatments for neurological disorders, such as the complications arising from AIDS, by ensuring a constant drug presence in the brain, which could potentially reverse these complications (Palomino, Kessel, & Horwitz, 1989).

Radiopharmaceutical Delivery

The dihydropyridine derivatives have also been explored for their potential in brain-specific delivery of radiopharmaceuticals. This application is based on the ability of these compounds to cross the blood-brain barrier and deliver radioiodinated phenylamines, which can be useful in measuring cerebral blood perfusion. This technique demonstrates the potential of dihydropyridine-coupled radiopharmaceuticals in neurological diagnostics and research (Tedjamulia, Srivastava, & Knapp, 1985).

Antihypertensive and Vasodilator Activities

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives have been found to possess significant antihypertensive and vasodilator activities. These properties are attributed to their binding affinity to Ca2+ channels, which plays a crucial role in cardiovascular pharmacology. The derivatives show potent effects in models of hypertension, indicating their potential as cardiovascular agents (Adachi et al., 1988).

Antibacterial Properties

Furthermore, certain derivatives have demonstrated antibacterial properties, particularly against Escherichia coli and other gram-negative pathogens. This suggests a potential application in developing new antibacterial agents, with a pro-drug mechanism indicated for some derivatives (Santilli, Scotese, & Yurchenco, 1975).

Safety and Hazards

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H320, H335 . The precautionary statements are P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Propiedades

IUPAC Name |

methyl 1-methyl-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGKWXGXINLTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)

![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)

![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)